(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Catalog No.
S668020
CAS No.
108149-60-6
M.F
C12H21NO5
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,...

CAS Number

108149-60-6

Product Name

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Molecular Formula

C12H21NO5

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1

InChI Key

ZNBUXTFASGDVCL-QMMMGPOBSA-N

SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is a chiral compound characterized by its oxazolidine ring structure, which incorporates both tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and biological research. The presence of the oxazolidine moiety often suggests activity related to antibiotic properties, as oxazolidines are known to be involved in the synthesis of various bioactive molecules.

As a Chiral Building Block

The molecule possesses a stereocenter (asymmetric carbon) designated by "(S)-(-)". This property allows it to act as a chiral building block in the synthesis of other chiral molecules, including peptides and pharmaceuticals. The precise control over chirality is crucial for achieving desired biological activity and function in these applications [].

Peptide Synthesis

Boc-Leu-OMe is frequently employed in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group ensures selective protection of the amino group during peptide chain assembly. Additionally, the methyl ester functionality at the C-terminus serves as a temporary protecting group, allowing for further manipulation or conjugation before final deprotection [].

Asymmetric Catalysis

The chiral nature of Boc-Leu-OMe makes it a potential candidate for asymmetric catalysis. Researchers are exploring its potential as a ligand or catalyst in various organic reactions, where its ability to differentiate between enantiomers could be beneficial for achieving stereoselective transformations [].

The chemical reactivity of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The carbonyl groups present can undergo nucleophilic attack, leading to the formation of new bonds.
  • Ring Opening: The oxazolidine ring may be susceptible to ring-opening reactions under acidic or basic conditions, which can yield different derivatives.
  • Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions, releasing the corresponding amine.

These reactions are significant for modifying the compound for further applications or enhancing its biological activity.

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine has been studied for its biological activities. Compounds with similar structures often exhibit antibacterial properties due to their ability to inhibit bacterial protein synthesis. The oxazolidine framework is particularly relevant in the development of antibiotics like linezolid. Additionally, computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict various biological activities based on structural characteristics, suggesting that this compound may interact with multiple biological targets .

The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine typically involves several key steps:

  • Formation of the Oxazolidine Ring: This can be accomplished through the cyclization of amino alcohols with carbonyl compounds.
  • Protection of Functional Groups: The tert-butoxycarbonyl and methoxycarbonyl groups are introduced as protecting groups to stabilize reactive sites during synthesis.
  • Chiral Resolution: Enantiomeric purity may be achieved through chiral chromatography or asymmetric synthesis techniques.

These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of antibiotic agents and other therapeutic compounds.
  • Organic Synthesis: Used as a building block for creating complex organic molecules.
  • Biological Research: Investigated for its interactions with biological systems and potential therapeutic effects.

Interaction studies involving (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine focus on its binding affinity to various biological targets. Techniques such as molecular docking and high-throughput screening are employed to evaluate how this compound interacts with enzymes and receptors involved in disease pathways. These studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural features with (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine:

Compound NameStructural FeaturesBiological Activity
LinezolidOxazolidine coreAntibiotic
TedizolidSimilar oxazolidineAntibiotic
ThiazolidinesThiazole ringAntidiabetic

Uniqueness

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is unique due to its specific combination of tert-butoxycarbonyl and methoxycarbonyl groups along with its chiral centers, which may confer distinct pharmacological properties compared to other oxazolidines or related compounds.

This detailed overview highlights the significance of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine in organic chemistry and its potential impact on pharmaceutical development and research.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (S)-(-)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate

Dates

Modify: 2023-08-15

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